4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Description
4-Acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a synthetic benzoxazine derivative characterized by a 2,3-dihydro-1,4-benzoxazine core modified with an acetyl group at the 4-position. The molecule features two distinct N-substituents: a benzyl group and an (E)-2-phenylethenyl sulfonyl moiety.
Properties
IUPAC Name |
4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-20(29)27-19-25(33-24-15-9-8-14-23(24)27)26(30)28(18-22-12-6-3-7-13-22)34(31,32)17-16-21-10-4-2-5-11-21/h2-17,25H,18-19H2,1H3/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIREKKRBGLSGQ-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N(CC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N(CC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide belongs to the class of benzoxazines, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzoxazine ring , which contributes to its stability and reactivity.
- A sulfonamide group , enhancing its interaction with biological targets.
- An acetyl group that may influence its solubility and bioavailability.
Antibacterial Activity
Research indicates that derivatives of benzoxazines exhibit significant antibacterial properties. The sulfonamide moiety in the structure is known to enhance the antibacterial efficacy against various pathogenic strains. For example:
- Mechanism : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Case Studies : In vitro studies have shown that similar benzoxazine derivatives demonstrate activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : Research has demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation signals.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among other benzoxazine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains an acetyl group and sulfonamide | Anticancer properties |
| 4-(3-carboxypropyl)-8-(E)-[(E)-phenylethenyl]-benzoxazine derivatives | Carboxylic acid functionality | Antibacterial activity |
| Benzoxazine-based sulfonamides | Sulfonamide linkages | Broad-spectrum antimicrobial activity |
Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its pharmacological profile:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes such as dihydropteroate synthase, crucial for bacterial survival.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by disrupting mitotic processes.
Future Research Directions
Further investigation into the biological activity of this compound is warranted. Potential areas include:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Mechanistic Studies : Detailed exploration of molecular interactions with specific biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzoxazine derivatives, focusing on substitutions, synthetic methods, and inferred bioactivity.
Structural and Functional Comparisons
Key Observations:
- 4-Position Substitution: The acetyl group in the target compound and ’s analog may enhance lipophilicity compared to the pyrazole-containing VU0486846 . Acetyl groups are known to influence metabolic stability and binding affinity in drug-like molecules.
- The benzyl group in the target compound may improve membrane permeability relative to bulkier substituents.
Physicochemical Properties
Q & A
Q. Example Workflow :
Generate 3D conformers using molecular dynamics.
Calculate binding affinities with AutoDock Vina.
Validate top candidates via in vitro assays.
What spectroscopic and crystallographic techniques are critical for structural characterization?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl vs. sulfonyl groups) .
- X-ray Crystallography : Resolve stereochemistry of the (E)-2-phenylethenyl group (e.g., C=C bond geometry) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±5 ppm accuracy) .
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 10:1 → 3:1) .
- Recrystallization : Ethanol/water mixtures to remove hydrophilic impurities .
- HPLC Prep : Reverse-phase C18 columns for isolating polar derivatives .
Optimization Tip : Monitor solvent polarity to prevent premature crystallization of intermediates.
How do statistical experimental design methods improve reaction optimization?
Advanced Research Question
Design of Experiments (DoE) reduces trial-and-error approaches:
- Factorial Design : Test variables (temperature, catalyst loading) in parallel to identify interactions .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., yield vs. pH) .
Example Application : A 3² factorial design optimized sulfonylation yield by varying temperature (20–40°C) and base concentration (1–3 eq), revealing 30°C and 2 eq NaOH as optimal .
What mechanistic insights explain the compound’s potential neuroprotective effects?
Advanced Research Question
Hypothesized pathways include:
- Kinase Inhibition : In silico studies suggest binding to GSK-3β or tau kinases .
- Oxidative Stress Modulation : Measure ROS reduction in neuronal cell lines using DCFH-DA probes .
- In Vivo Models : Test cognitive function in transgenic Alzheimer’s mice (e.g., APP/PS1 strains) .
Q. Experimental Design :
Treat primary neurons with 1–50 µM compound.
Assess viability via MTT assay and caspase-3 activity.
Notes
- Methodological rigor and cross-validation are emphasized to address data contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
